B-HT 933 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It exhibits more than 300-fold selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor . This compound is primarily used in scientific research to study the physiological and pharmacological effects of alpha-2 adrenergic receptor activation.

科学研究应用

B-HT 933 二盐酸盐广泛用于科学研究,以研究α-2肾上腺素受体在各种生理过程中的作用。一些关键应用包括:

化学: 研究α-2肾上腺素受体激动剂的结合亲和力和选择性。

生物学: 研究α-2肾上腺素受体激活对细胞信号通路的影响。

医学: 探索α-2肾上腺素受体激动剂在高血压和疼痛管理等疾病中的潜在治疗应用。

作用机制

B-HT 933 二盐酸盐通过选择性地结合并激活α-2肾上腺素受体发挥其作用。这种激活导致腺苷酸环化酶的抑制,导致环腺苷酸 (cAMP) 水平降低。cAMP 水平的降低调节各种下游信号通路,最终导致生理反应,如血管收缩和交感神经输出的减少 .

类似化合物:

- 可乐定

- 右美托咪定

- 胍法辛

比较: B-HT 933 二盐酸盐对α-2肾上腺素受体具有高度选择性,对α-1肾上腺素受体的活性很小。这种选择性使其成为研究α-2肾上腺素受体激活的特定作用的宝贵工具,而不会受到α-1受体激活的混杂影响。相比之下,可乐定和右美托咪定也靶向α-2肾上腺素受体,但具有不同程度的选择性和额外的药理作用 .

未来方向

生化分析

Biochemical Properties

B-HT 933 Dihydrochloride plays a significant role in biochemical reactions. It interacts with α2A-, α2B-, and α2C-adrenoceptor subtypes . The nature of these interactions is characterized by the compound’s ability to act as a selective agonist, binding to these receptors and triggering a biochemical response .

Cellular Effects

B-HT 933 Dihydrochloride influences cell function by interacting with adrenoceptors, which are integral membrane proteins involved in signal transduction. Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its agonistic action on α2-adrenoceptors .

Molecular Mechanism

The molecular mechanism of B-HT 933 Dihydrochloride involves binding interactions with α2-adrenoceptors, leading to their activation. This activation can result in changes in gene expression and cellular responses .

准备方法

合成路线和反应条件: B-HT 933 二盐酸盐的合成涉及噁唑并氮杂卓环系的形成。关键步骤包括在受控条件下对适当的前体进行环化,形成所需的杂环结构。最终产物以二盐酸盐的形式获得,以提高其稳定性和溶解度 .

工业生产方法: B-HT 933 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大程度地提高产率和纯度。该化合物通常使用重结晶或色谱技术进行纯化,以达到研究应用所需的纯度水平 .

化学反应分析

反应类型: B-HT 933 二盐酸盐主要进行受体结合相互作用,而不是传统的化学反应,如氧化或还原。它可以在特定条件下参与取代反应。

常用试剂和条件: 该化合物在生理条件下稳定,不会轻易发生化学转化。它通常以二盐酸盐的形式使用,以确保在水溶液中的溶解度 .

主要形成的产物: 由于 B-HT 933 二盐酸盐主要用于受体研究,因此主要的“产物”是由其与α-2肾上腺素受体相互作用引起的生理反应 .

相似化合物的比较

- Clonidine

- Dexmedetomidine

- Guanfacine

Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Azepexole hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dihydro-1H-azepine", "methyl chloroformate", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1H-azepine with methyl chloroformate in the presence of sodium hydroxide to yield N-methyl carbamate.", "The N-methyl carbamate is then treated with ammonia in ethanol to produce N-methyl azepan-3-one.", "The N-methyl azepan-3-one is then reacted with hydrochloric acid to produce Azepexole hydrochloride." ] } | |

CAS 编号 |

36067-72-8 |

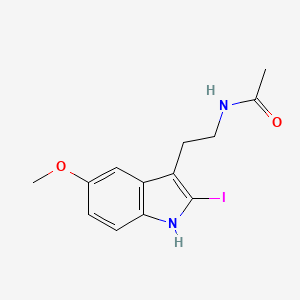

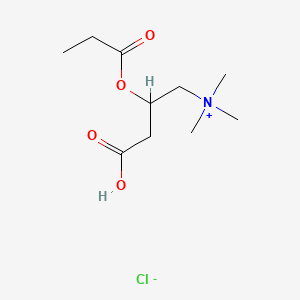

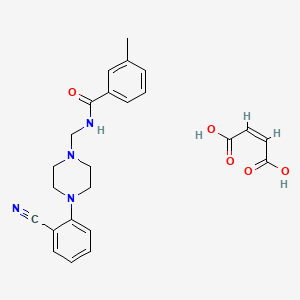

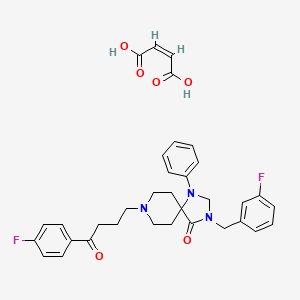

分子式 |

C9H16ClN3O |

分子量 |

217.69 g/mol |

IUPAC 名称 |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |

InChI 键 |

RISPXEICLQYFJX-UHFFFAOYSA-N |

SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |

规范 SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl |

| 36067-72-8 | |

相关CAS编号 |

36067-73-9 (Parent) |

同义词 |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)